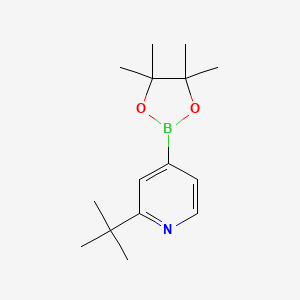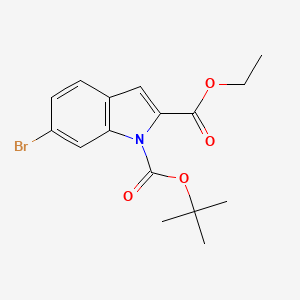
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride
概要
説明
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride is a chemical compound with the molecular formula C₁₈H₂₀N₂O·2HCl. It is a derivative of benzylpiperazine, which is known for its applications in various fields of chemistry and pharmacology. This compound is often used as an intermediate in the synthesis of biologically active molecules.
科学的研究の応用
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of DNA minor groove binding and fluorescent staining.
Industry: It is used in the production of various chemical products and intermediates.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride typically involves the reaction of benzylpiperazine with benzaldehyde. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of continuous-flow hydrogenation, which is a safe and environmentally friendly approach. Another method involves microwave-assisted synthesis, which is rapid and efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced technologies such as continuous-flow reactors and microwave-assisted synthesis can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzylpiperazine derivatives.
作用機序
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It exhibits strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding can affect the structure and function of DNA, leading to various biological effects. Additionally, it may inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.
類似化合物との比較
2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(2-formylphenyl)piperazine: Similar structure but different functional groups.
4-Piperazin-1-yl-benzaldehyde: Lacks the benzyl group, leading to different chemical properties.
Benzylpiperazine: A simpler structure with different pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique binding properties and reactivity.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)benzaldehyde;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.2ClH/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16;;/h1-9,15H,10-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERFSNPPGXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3C=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170029-77-2 | |
| Record name | 2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1440140.png)





![2-[(2-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1440153.png)

![5-acetyl-3-bromo-6-[(E)-2-(dimethylamino)ethenyl]-2(1H)-pyridinone](/img/structure/B1440155.png)
![Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1440156.png)


